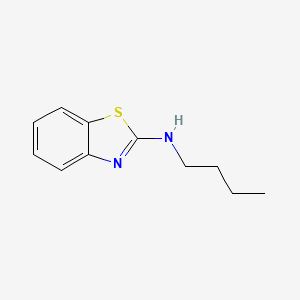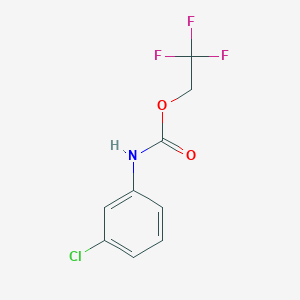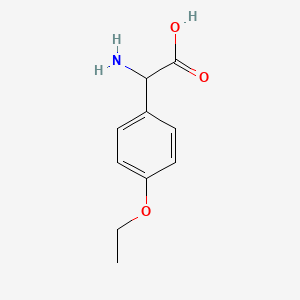![molecular formula C9H8N4O B1334445 1-[3-(1H-四唑-1-基)苯基]乙酮 CAS No. 125620-15-7](/img/structure/B1334445.png)
1-[3-(1H-四唑-1-基)苯基]乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the first paper describes a compound synthesized using a click chemistry approach, which includes a triazole ring, a feature that is structurally related to the tetrazole ring in 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone . The second paper discusses the synthesis of a compound with a diazepine ring, which, like the tetrazole, is a heterocyclic compound . These papers suggest a broader context in which heterocyclic compounds are of interest due to their potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with appropriate precursors. In the first paper, the authors used a click chemistry approach, starting with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone . The second paper outlines a two-step synthesis involving condensation and cyclization reactions, starting with 2,3-diaminopyridine and benzoylacetone . These methods could potentially be adapted for the synthesis of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone by choosing appropriate starting materials and reaction conditions that favor the formation of the tetrazole ring.
Molecular Structure Analysis
The molecular structure of compounds is typically confirmed using techniques such as IR, NMR, MS, and XRD analysis. The first paper mentions the use of single crystal XRD to confirm the structure of the synthesized compound and employs Hirshfeld surfaces computational method to analyze intercontacts in the crystal structure . Although the exact structure of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone is not provided, similar analytical techniques would be used to determine its molecular structure.
Chemical Reactions Analysis
The papers do not provide specific reactions for 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone. However, the chemical reactions described in the papers involve the formation of heterocyclic rings, which are common in medicinal chemistry due to their diverse biological activities. The first paper does not detail specific reactions but mentions the use of click chemistry, which is known for creating substances with high regioselectivity and yield . The second paper describes a basic-activated cyclization reaction, which is a key step in forming the seven-membered diazepine ring . These reactions could be relevant when considering the synthesis of tetrazole-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the papers are not extensively discussed. However, the first paper does mention the thermal stability of the synthesized compound, analyzed using TGA and DSC techniques . These properties are important for understanding the compound's behavior under various conditions and can influence its storage, handling, and formulation. For 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone, similar analyses would be required to fully characterize its stability and reactivity.
科学研究应用
-
Scientific Field: Proteomics Research
- Application Summary : “1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments involving protein analysis.
- Results or Outcomes : The outcomes of such research would depend on the specific goals of the experiment. Unfortunately, I couldn’t find any specific results or outcomes related to the use of “1-[3-(1H-tetrazol-1-yl)phenyl]ethanone” in proteomics research .
-
Scientific Field: Doping Control in Sports
- Application Summary : There’s a study that investigates the metabolite patterns of certain carbonic anhydrase inhibitors, which could potentially include "1-[3-(1H-tetrazol-1-yl)phenyl]ethanone" . This research is aimed at distinguishing between different routes of administration, which is important in doping controls in sports.
- Methods of Application : The study involves both in-vivo metabolism studies in pigs and comparison with samples from patients using these substances therapeutically . The analysis is performed using liquid chromatography coupled to high resolution mass spectrometry .
- Results or Outcomes : Preliminary results showed that the metabolism of these substances differs for different application routes . These substances and their metabolites are enriched in red blood cells, with a half-life of several weeks after administration .
-
Scientific Field: Gene Editing
- Application Summary : This compound is available for purchase as a biochemical for proteomics research from Santa Cruz Biotechnology . While the specific applications aren’t detailed, it’s possible that it could be used in gene editing experiments given the broad range of research conducted in this field.
- Results or Outcomes : The outcomes would depend on the specific goals of the experiment. Unfortunately, I couldn’t find any specific results or outcomes related to the use of this compound in gene editing .
-
Scientific Field: Biomaterials Science
- Application Summary : While not directly mentioned, “1-[3-(1H-tetrazol-1-yl)phenyl]ethanone” could potentially be used in the development of porphyrin-based covalent organic frameworks (COFs), which have diverse applications in biological contexts .
- Methods of Application : The synthesis and modulation strategies employed in the development of porphyrin-based COFs are explored in the referenced study .
- Results or Outcomes : The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .
-
Scientific Field: Organic Chemistry
- Application Summary : Triazoles and their derivatives, which could potentially include “1-[3-(1H-tetrazol-1-yl)phenyl]ethanone”, have been reported to be applicable in ionic liquids (ILs) as a solvent and catalyst for the regioselective synthesis of 1,2,3-triazoles .
- Methods of Application : The use of ILs as nontoxic benign solvents can improve the reaction rate and regioselectivity of the cycloaddition reaction .
- Results or Outcomes : The outcomes of such research would depend on the specific goals of the experiment. Unfortunately, I couldn’t find any specific results or outcomes related to the use of this compound in organic chemistry .
-
Scientific Field: Drug Discovery
- Application Summary : This compound could potentially be used in the field of drug discovery. Given its unique chemical structure, it might serve as a building block in the synthesis of new pharmaceutical compounds .
- Results or Outcomes : The outcomes would depend on the specific goals of the experiment. Unfortunately, I couldn’t find any specific results or outcomes related to the use of this compound in drug discovery .
-
Scientific Field: Material Science
- Application Summary : “1-[3-(1H-tetrazol-1-yl)phenyl]ethanone” could potentially be used in the development of new materials. Its unique chemical structure might contribute to the properties of these materials .
- Results or Outcomes : The outcomes would depend on the specific goals of the experiment. Unfortunately, I couldn’t find any specific results or outcomes related to the use of this compound in material science .
-
Scientific Field: Environmental Science
- Application Summary : This compound could potentially be used in environmental science research. For example, it might be used in studies investigating the environmental impact of various chemicals .
- Results or Outcomes : The outcomes would depend on the specific goals of the experiment. Unfortunately, I couldn’t find any specific results or outcomes related to the use of this compound in environmental science .
属性
IUPAC Name |
1-[3-(tetrazol-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-7(14)8-3-2-4-9(5-8)13-6-10-11-12-13/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLGWHRYGSCBPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397476 |
Source


|
| Record name | 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-tetrazol-1-yl)phenyl]ethanone | |
CAS RN |
125620-15-7 |
Source


|
| Record name | 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

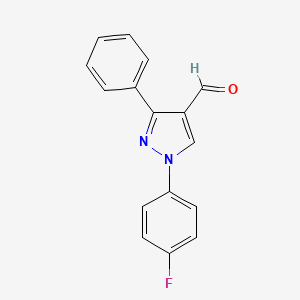


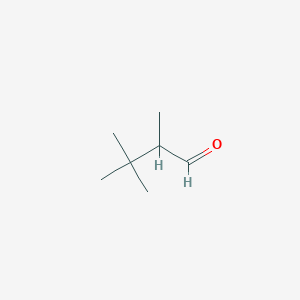

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

